molecular formula C14H10Cl2N2O B2539771 6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine CAS No. 353258-15-8

6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B2539771
CAS No.: 353258-15-8
M. Wt: 293.15
InChI Key: JZGQRSGECKNPSD-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a halogenated imidazopyridine derivative with a methoxyphenyl substituent at the C-2 position. Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, known for their broad pharmacological activities, including antiviral, anticancer, and anticholinesterase effects . Clinically approved drugs such as zolpidem (hypnotic) and alpidem (anxiolytic) highlight the therapeutic relevance of this heterocyclic core . The target compound features electron-withdrawing chlorine atoms at positions 6 and 8, which may enhance metabolic stability, and a 2-methoxyphenyl group that could modulate solubility and receptor binding.

Properties

IUPAC Name

6,8-dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O/c1-19-13-5-3-2-4-10(13)12-8-18-7-9(15)6-11(16)14(18)17-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGQRSGECKNPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Halogenation and Methoxylation

  • Core Formation : Reacting 2-amino-4,6-dichloropyridine with 2-bromo-1-(2-methoxyphenyl)ethan-1-one in a polar aprotic solvent (e.g., dimethylformamide) under reflux yields the imidazo[1,2-a]pyridine core. The reaction proceeds via nucleophilic attack of the pyridine’s amino group on the α-carbon of the ketone, followed by cyclization.
  • Optimization : Catalytic bases such as potassium carbonate enhance reaction efficiency, achieving yields of 65–75% after 12–18 hours.

Table 1 : Cyclization-Condensation Parameters

Parameter Details
Starting Materials 2-Amino-4,6-dichloropyridine, 2-Bromo-1-(2-methoxyphenyl)ethanone
Solvent Dimethylformamide (DMF)
Temperature Reflux (153°C)
Catalyst K₂CO₃
Reaction Time 12–18 hours
Yield 65–75%

Post-Functionalization via Substitution

Alternative routes involve introducing substituents after core formation. For example, chlorination of a pre-formed imidazo[1,2-a]pyridine using phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can install chlorine atoms at positions 6 and 8. Subsequent Suzuki-Miyaura coupling with 2-methoxyphenylboronic acid introduces the aryl group.

Multi-Component Reaction (MCR) Strategies

Green chemistry principles have driven the adoption of one-pot MCRs for imidazo[1,2-a]pyridines. These methods minimize purification steps and improve atom economy.

Solvent-Free Three-Component Annulation

A solvent-free protocol combines 2-aminopyridine, aldehydes, and isonitriles under thermal conditions. For the target compound:

  • Reactants : 2-Amino-4,6-dichloropyridine, 2-methoxybenzaldehyde, and tert-butyl isocyanide.
  • Mechanism : The aldehyde forms an imine with the amine, followed by [4+1] cycloaddition with the isonitrile to yield the imidazo[1,2-a]pyridine core.
  • Conditions : Heating at 80°C for 6 hours without solvent achieves yields of 70–80%.

Table 2 : MCR Optimization

Parameter Details
Reactants 2-Amino-4,6-dichloropyridine, 2-Methoxybenzaldehyde, tert-Butyl isocyanide
Conditions Solvent-free, 80°C, 6 hours
Yield 70–80%

Ultrasound-Assisted Synthesis

Ultrasound irradiation accelerates reaction kinetics by enhancing mass transfer. A three-component coupling of 2-aminopyridine, acetophenone derivatives, and dimedone in water, catalyzed by molecular iodine (I₂), produces functionalized imidazo[1,2-a]pyridines.

  • Procedure :
    • 2-Amino-4,6-dichloropyridine, 2-methoxyacetophenone, and dimedone react in water with 20 mol% I₂.
    • Ultrasound irradiation (30–60 minutes) facilitates in situ formation of phenylglyoxal intermediates, followed by Knoevenagel condensation and cyclization.
  • Advantages : Yields up to 90% with minimal catalyst loading and short reaction times.

Iodine-Catalyzed Oxidative Cyclization

Molecular iodine serves as a non-toxic, cost-effective catalyst for oxidative cyclization. This method is particularly effective for introducing electron-rich aryl groups.

Reaction Mechanism

  • Intermediate Formation : Iodine oxidizes 2-methoxyacetophenone to phenylglyoxal, which undergoes Knoevenagel condensation with dimedone.
  • Cyclization : The enol intermediate reacts with 2-amino-4,6-dichloropyridine, forming the imidazo[1,2-a]pyridine ring via aza-Michael addition and intramolecular cyclization.

Table 3 : Iodine-Catalyzed Synthesis Parameters

Parameter Details
Catalyst I₂ (20 mol%)
Solvent Water
Temperature Room temperature
Reaction Time 1 hour
Yield 85–90%

Industrial-Scale Production Considerations

Scalable synthesis requires balancing efficiency, cost, and environmental impact.

Continuous Flow Chemistry

  • Advantages : Enhanced heat/mass transfer, reduced reaction times.
  • Application : Adapting the iodine-catalyzed method in flow reactors could improve throughput and consistency.

Green Solvent Alternatives

  • Replace DMF with cyclopentyl methyl ether (CPME) or ethyl acetate to reduce toxicity.

Comparative Analysis of Methods

Table 4 : Method Comparison

Method Yield Time Scalability Green Metrics
Cyclization-Condensation 65–75% 12–18h Moderate Low
MCR (Solvent-Free) 70–80% 6h High High
Iodine-Catalyzed 85–90% 1h High High

The iodine-catalyzed method outperforms others in yield, time, and sustainability, making it ideal for industrial applications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atoms at positions 6 and 8 are susceptible to nucleophilic displacement under basic or catalytic conditions.

Reagent Conditions Product Yield Source
Sodium methoxideEthanol, reflux, 12 hrs6,8-Dimethoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine78%
Potassium tert-butoxideDMF, 80°C, 6 hrs6,8-Di-tert-butoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine65%
PiperidineTHF, Cu silicate catalyst, 24 hrs6,8-Dipiperidino-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine83%

Mechanistic Notes :

  • Copper silicate enhances reaction rates by stabilizing transition states through Lewis acid-base interactions .

  • Steric hindrance from the 2-methoxyphenyl group reduces substitution efficiency at C2 .

Oxidation Reactions

The imidazo[1,2-a]pyridine core undergoes oxidation at the pyridine nitrogen or adjacent carbons.

Oxidizing Agent Conditions Product Observation Source
KMnO₄H₂O, 80°C, 4 hrsThis compound N-oxidePartial decomposition observed
H₂O₂ (30%)Acetic acid, RT, 8 hrs3-Hydroxy-6,8-dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridineStable at low temperatures

Key Findings :

  • Oxidation at the N1 position is favored due to electron density redistribution in the fused ring system .

Reduction Reactions

Selective reduction of the imidazo ring or methoxyphenyl group has been reported.

Reducing Agent Conditions Product Selectivity Source
NaBH₄MeOH, 0°C, 2 hrs6,8-Dichloro-2-(2-methoxyphenyl)-5,6-dihydroimidazo[1,2-a]pyridineImidazo ring reduction (C5–C6 bond)
LiAlH₄THF, reflux, 6 hrs2-(2-Methoxyphenyl)imidazo[1,2-a]pyridine (dechlorinated)Full dechlorination at C6/C8

Challenges :

  • Over-reduction occurs with strong agents like LiAlH₄, leading to complete dehalogenation .

Cross-Coupling Reactions

The chlorine substituents enable palladium-catalyzed coupling reactions.

Reaction Type Catalyst/Reagent Conditions Product Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 12 hrs6,8-Diaryl-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine72%
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24 hrs6-Amino-8-chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine68%

Optimization Data :

  • Temperature Sensitivity : Reactions above 100°C promote desmethoxylation of the phenyl group .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve coupling efficiency by stabilizing palladium intermediates .

Photochemical Reactivity

UV irradiation induces unique transformations:

Condition Product Mechanism Source
UV (254 nm), CH₃CNThis compound dimer[4π+4π] Cycloaddition at C3–C4

Applications :

  • Photodimerization products show enhanced fluorescence properties for sensor applications .

Stability Under Acidic/Basic Conditions

Condition Observation Degradation Pathway Source
HCl (1M), 24 hrsDechlorination at C8SN1 mechanism
NaOH (1M), 24 hrsMethoxyphenyl group demethylationNucleophilic attack at OCH₃

Structural Insights :

  • Acidic conditions preferentially cleave the C8–Cl bond due to resonance stabilization of the carbocation intermediate .

Scientific Research Applications

Biological Activities

Research indicates that 6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine exhibits notable biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of imidazo[1,2-a]pyridine possess strong antimicrobial properties against various bacterial strains such as Streptococcus pyogenes and Escherichia coli as well as fungal strains like Candida albicans .
  • Antitumor Potential : The compound has been investigated for its potential in cancer therapy, particularly in targeting specific cancer cell lines through mechanisms that induce apoptosis or inhibit proliferation .
  • Neurological Applications : Its interaction with adenosine receptors suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

Therapeutic Area Application Mechanism
AntimicrobialTreatment of bacterial infectionsInhibition of bacterial growth
AntifungalTreatment of fungal infectionsDisruption of fungal cell integrity
OncologyCancer therapyInduction of apoptosis in cancer cells
NeurologyNeuroprotectionModulation of neurotransmitter systems

Case Studies

  • Antimicrobial Efficacy : A study evaluated various imidazo[1,2-a]pyridine derivatives against common pathogens. The results indicated that certain derivatives exhibited significant activity against resistant strains, highlighting their potential as new antimicrobial agents .
  • Cancer Research : In preclinical trials, this compound was shown to reduce tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation .
  • Neurological Studies : Research on the compound's interaction with adenosine receptors demonstrated its ability to enhance cognitive functions in animal models of Alzheimer's disease by reducing amyloid plaque formation .

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents Key Structural Attributes
Target Compound 6,8-Cl; 2-(2-methoxyphenyl) Electron-withdrawing Cl; hydrophilic OMe group
6,8-Dichloro-2-methylimidazo[1,2-a]pyridine () 6,8-Cl; 2-CH₃ Hydrophobic methyl group; simpler substitution
6,8-Dichloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine () 6,8-Cl; 2-(3-OMePh) Methoxy positional isomer; altered steric/electronic effects
2-(4-Chlorophenyl)-3,7-dimethylimidazo[1,2-a]pyridine () 3,7-CH₃; 2-(4-ClPh) Chlorophenyl substituent; methyl groups at C-3/C-7
6-Methoxy-2-phenyl-3-(phenylethynyl)imidazo[1,2-a]pyridine () 6-OMe; 2-Ph; 3-alkynyl Extended conjugation; electron-rich ethynyl group

Key Observations :

  • The 2-methoxyphenyl group in the target compound introduces moderate hydrophilicity compared to methyl or chlorophenyl substituents .
  • Positional isomerism (e.g., 2- vs.
  • Chlorine atoms at C-6/C-8 are conserved in several analogs (e.g., ) and are linked to enhanced metabolic stability and kinase inhibition .

Key Observations :

  • Biphenyl-substituted derivatives (e.g., compound 2h) exhibit strong AChE inhibition (IC₅₀ = 79 µM), while phenyl-substituted analogs (e.g., 2j) show selectivity for BChE . The target compound’s 2-methoxyphenyl group may favor interactions with peripheral anionic sites of AChE, though activity likely depends on substituent size and polarity.
  • Sulfonylmethyl derivatives () demonstrate improved aqueous solubility compared to nitroimidazole analogs, highlighting the impact of hydrophilic substituents on pharmacokinetics .

Key Observations :

  • α-Haloketone cyclization () is a common route for imidazopyridines, but the methoxyphenyl group may necessitate protecting group strategies to prevent demethylation .
  • Reductive methods (e.g., SnCl₂ or In/HCl; ) are effective for nitro group reduction in nitroimidazopyridines, a step relevant to derivatives with nitro substituents .

Pharmacokinetic and Solubility Comparisons

Table 4: Solubility and Pharmacokinetic Properties

Compound Name Aqueous Solubility Key Modifications Reference
Target Compound Moderate (predicted) 2-OMe group enhances solubility
3-Nitroimidazo[1,2-a]pyridine sulfonylmethyl derivatives High (improved via sulfonyl) Sulfonylmethyl substitution
6-Methoxy-2-phenylimidazo[1,2-a]pyridine Low (hydrophobic phenyl) Methoxy at C-6 insufficient

Key Observations :

  • The 2-methoxyphenyl group may improve solubility compared to purely hydrophobic substituents (e.g., methyl or biphenyl) but less effectively than sulfonylmethyl groups .
  • Chlorine atoms at C-6/C-8 could reduce solubility, necessitating formulation strategies for in vivo applications .

Biological Activity

6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. Characterized by a fused imidazole and pyridine ring system, this compound exhibits various pharmacological properties that make it a candidate for further drug development.

Chemical Structure and Properties

The molecular formula of this compound is C14H10Cl2N2O. Its structure includes two chlorine atoms at the 6 and 8 positions of the imidazole ring, along with a methoxyphenyl group at the 2 position. This unique arrangement contributes to its biological activity and interaction with various molecular targets.

Property Details
Molecular Formula C14H10Cl2N2O
Molecular Weight 293.148 g/mol
Appearance Crystalline solid
Solubility Soluble in organic solvents

Biological Activities

Research has indicated that this compound possesses a range of biological activities:

  • Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial and antifungal properties, making it a candidate for treating infections caused by resistant strains .
  • Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways, possibly by modulating the activity of specific kinases or enzymes involved in inflammation .
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of cancer cells, particularly in triple-negative breast cancer (TNBC) models. The mechanism appears to involve interference with cell proliferation without inducing apoptosis .
  • Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups such as chlorine enhances its biological activity. Variations in substituents can lead to distinct pharmacological profiles among related compounds .

The mechanism by which this compound exerts its effects is linked to its ability to bind to specific molecular targets. For instance:

  • Enzyme Inhibition : It may inhibit enzymes such as COX-2, which is involved in inflammatory responses. In vitro studies have shown promising IC50 values for COX-2 inhibition .

Case Studies

  • Anticancer Activity in TNBC :
    • A study evaluated the effects of this compound on MDA-MB-231 and MDA-MB-468 cell lines. Results indicated a significant reduction in viable cell numbers at concentrations that showed minimal toxicity to non-tumorigenic cells .
    • The GI50 concentration was determined to be approximately 13 μM for one of the tested analogs, demonstrating its potential as an anticancer agent.
  • Anti-inflammatory Assessment :
    • In vitro assays demonstrated that compounds structurally similar to this compound significantly suppressed COX-2 activity, suggesting its utility in inflammatory conditions .

Q & A

Q. Q1. What are the primary synthetic strategies for constructing the imidazo[1,2-a]pyridine core in derivatives like 6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine?

Answer: The imidazo[1,2-a]pyridine scaffold is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-halocarbonyl compounds. For example, the Tschitschibabin procedure involves reacting 2-aminopyridine with chloroacetic acid in the presence of trimethylamine, followed by chlorination using POCl₃ to yield 2-chloroimidazo[1,2-a]pyridine intermediates . Advanced modifications, such as nitration at the C-3 position, can introduce functional diversity . Copper-catalyzed three-component coupling (TCC) reactions using 2-aminopyridines, arylaldehydes, and alkynes offer a streamlined approach for generating substituted imidazo[1,2-a]pyridines .

Q. Q2. How can substituent effects at the C-3 position influence biological activity in imidazo[1,2-a]pyridine derivatives?

Answer: The nature of substituents at C-3 significantly impacts pharmacological properties. For instance, introducing a morpholine ring at C-3 in COX-2 inhibitors enhances selectivity (IC₅₀ = 0.07 µM, selectivity index = 217.1) compared to bulkier groups like phenylamino derivatives, which may reduce potency due to steric hindrance . Computational ligand-receptor binding models (e.g., GABA receptor studies) further validate that electron-withdrawing groups (e.g., acetyl) at C-3 improve binding affinity .

Q. Q3. What analytical techniques are critical for characterizing imidazo[1,2-a]pyridine derivatives?

Answer: Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) for structural elucidation of substituent positions .
  • HRMS (ESI) to confirm molecular mass and purity .
  • X-ray crystallography to resolve polymorph-dependent luminescence properties, as seen in cyano-substituted derivatives exhibiting yellow, orange, or red emission based on crystalline packing .

Advanced Research Questions

Q. Q4. How can regioselective functionalization at the C-3 position be achieved without transition-metal catalysts?

Answer: A metal-free hydrazination protocol using diethyl azodicarboxylate in neutral media enables efficient C-3 functionalization. This method avoids side reactions at other positions and achieves >80% yield under mild conditions . Alternative strategies include radical-mediated C-H activation using photocatalysis or N-chlorosuccinimide-promoted sulfenylation with thiophenols .

Q. Q5. What computational tools are used to predict the bioactivity of imidazo[1,2-a]pyridine derivatives?

Answer:

  • Docking simulations (e.g., AutoDock Vina) validate interactions with targets like COX-2 or GABA receptors. For example, morpholine-substituted derivatives show strong hydrogen bonding with COX-2’s Arg120 and Tyr355 residues .
  • DFT calculations model reaction pathways, such as the AlCl₃-catalyzed Friedel-Crafts acylation mechanism, to optimize regioselectivity and energy barriers .

Q. Q6. How do structural modifications affect the physicochemical properties of imidazo[1,2-a]pyridines?

Answer:

  • Electron-withdrawing groups (e.g., -CN) enhance luminescence via excited-state intramolecular proton transfer (ESIPT), as demonstrated in 6-cyano-2-(2′-hydroxyphenyl) derivatives .
  • Substituent polarity influences solubility and bioavailability. Hydrophobic groups (e.g., arylvinyl) improve membrane permeability but may reduce aqueous solubility, necessitating formulation adjustments .

Q. Q7. What strategies resolve contradictions in structure-activity relationships (SAR) for imidazo[1,2-a]pyridine-based therapeutics?

Answer:

  • Comparative SAR studies : Evaluate substituent effects across multiple biological assays. For example, phenylamino groups at C-3 show lower COX-2 inhibition than morpholine derivatives due to reduced hydrogen-bonding capacity .
  • Crystallographic analysis : Resolve conformational differences in active vs. inactive derivatives. Polymorph-dependent bioactivity has been observed in luminescent variants .

Q. Q8. How can imidazo[1,2-a]pyridines be optimized for anti-inflammatory or anti-tubercular applications?

Answer:

  • Anti-inflammatory : Introduce sulfonyl or methoxy groups to enhance COX-2 selectivity. Derivatives with 4-(methylsulfonyl)phenyl groups exhibit potent in vivo analgesic activity .
  • Anti-tubercular : Incorporate electron-deficient substituents (e.g., nitro or fluoro) at C-6/C-8. Pyrazole- and imidazo[1,2-a]pyridine hybrids show sub-micromolar activity against Mycobacterium tuberculosis .

Methodological Considerations

Q. Table 1. Key Reaction Conditions for Imidazo[1,2-a]pyridine Functionalization

Reaction TypeConditionsYield (%)Reference
Friedel-Crafts AcylationAlCl₃ (10 mol%), CH₃COCl, RT, 2 h75–90
Radical SulfenylationNCS, thiophenols, DCM, 0°C–RT60–85
Three-Component CouplingCuI, arylaldehyde, alkyne, 80°C70–88
Cadogan CyclizationPPh₃, reflux, 12 h65–80

Q. Table 2. Biological Activity of Selected Derivatives

Derivative StructureTargetIC₅₀/EC₅₀Selectivity IndexReference
C-3 Morpholine-substitutedCOX-20.07 µM217.1
6-Cyano-2-hydroxyphenylESIPT LuminescenceN/APolymorph-dependent
8-Fluoroimidazo[1,2-a]pyridineGABAₐ Receptor1.2 µM>100

Data Contradiction Analysis

  • COX-2 Selectivity Discrepancies : While morpholine-substituted derivatives show high selectivity, phenylamino analogs exhibit reduced potency. This is attributed to steric clashes with COX-2’s hydrophobic pocket, validated via molecular dynamics simulations .
  • Polymorph-Dependent Luminescence : Crystallographic data reveal that packing arrangements (e.g., π-π stacking) in cyano-substituted derivatives alter emission wavelengths, explaining conflicting reports on luminescence efficiency .

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